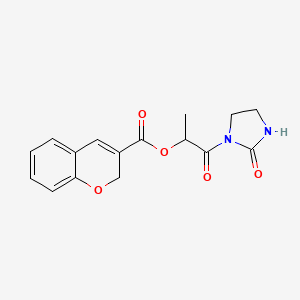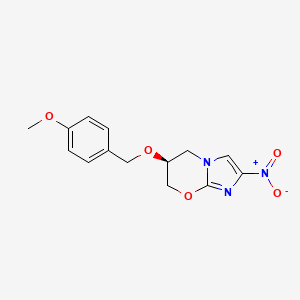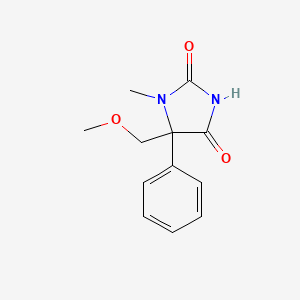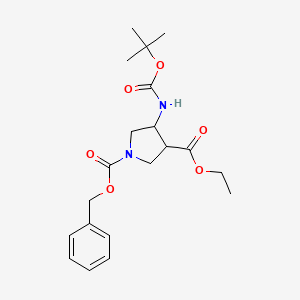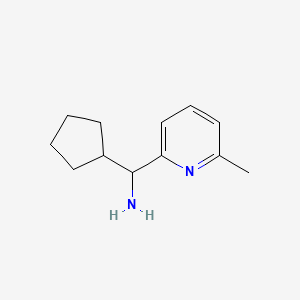
Cyclopentyl(6-methylpyridin-2-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentyl(6-methylpyridin-2-yl)methanamine is a chemical compound with the molecular formula C12H18N2 and a molecular weight of 190.28 g/mol . This compound is characterized by a cyclopentyl group attached to a 6-methylpyridin-2-yl group via a methanamine linkage. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl(6-methylpyridin-2-yl)methanamine typically involves the reaction of cyclopentylamine with 6-methylpyridine-2-carbaldehyde. The reaction is carried out under anhydrous conditions using a suitable solvent such as tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentyl(6-methylpyridin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amines with various functional groups.
Aplicaciones Científicas De Investigación
Cyclopentyl(6-methylpyridin-2-yl)methanamine is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Cyclopentyl(6-methylpyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- Cyclopropyl(6-methylpyridin-2-yl)methanamine
- Cyclopentyl(3-methylpyridin-2-yl)methanamine
Uniqueness
Cyclopentyl(6-methylpyridin-2-yl)methanamine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the cyclopentyl group and the 6-methylpyridin-2-yl moiety allows for unique interactions with molecular targets, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C12H18N2 |
|---|---|
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
cyclopentyl-(6-methylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C12H18N2/c1-9-5-4-8-11(14-9)12(13)10-6-2-3-7-10/h4-5,8,10,12H,2-3,6-7,13H2,1H3 |
Clave InChI |
CJWJAWCWXABDNK-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC=C1)C(C2CCCC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzyl [1,3'-biazetidin]-3-ylcarbamate](/img/structure/B12945047.png)
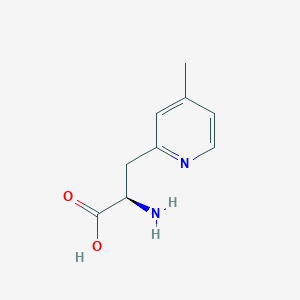
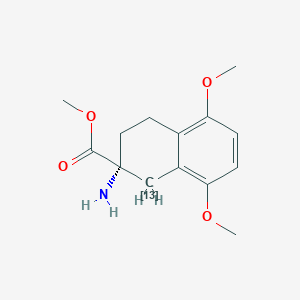
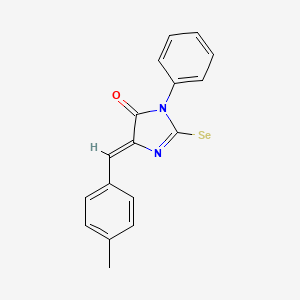
![1-(2,9-Diazaspiro[5.5]undecan-2-yl)ethan-1-one](/img/structure/B12945081.png)
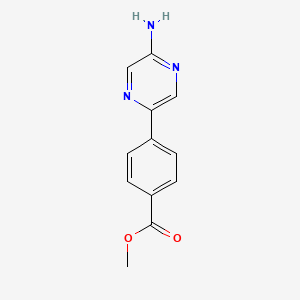
![2-{[(2H-Benzimidazol-2-ylidene)methyl]amino}benzoic acid](/img/structure/B12945088.png)
